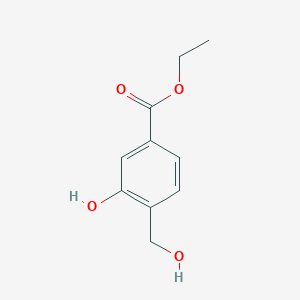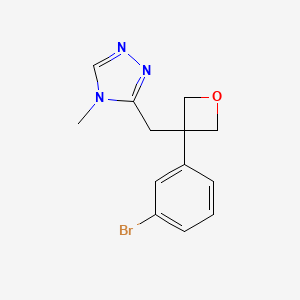![molecular formula C19H23FN2O5 B13674411 1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)
1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including a tert-butyl ester, a methyl group, a fluoro substituent, and an oxoindoline moiety
Méthodes De Préparation
The synthesis of 1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Spirocyclization: The indoline derivative is then subjected to spirocyclization with a suitable piperidine derivative to form the spirocyclic structure.
Functional Group Introduction: The tert-butyl ester, methyl group, and fluoro substituent are introduced through various functional group transformations, such as esterification, alkylation, and halogenation.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Substitution: The fluoro substituent can be replaced with other groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets . The fluoro substituent can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability .
Comparaison Avec Des Composés Similaires
1’-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: This compound lacks the methyl group and has a different ester substituent.
tert-Butyl 6-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate: This compound lacks the fluoro substituent.
tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: This compound has a different ester substituent and lacks one of the carboxylate groups.
Propriétés
Formule moléculaire |
C19H23FN2O5 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
1-O'-tert-butyl 6-O-methyl 4-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C19H23FN2O5/c1-18(2,3)27-17(25)22-7-5-19(6-8-22)14-12(20)9-11(15(23)26-4)10-13(14)21-16(19)24/h9-10H,5-8H2,1-4H3,(H,21,24) |
Clé InChI |
XSAGBYFQXYAEAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3F)C(=O)OC)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13674381.png)






![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
